3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Physicochemical profiling Lipophilicity Bioavailability prediction

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 89985-44-4) is an N3-ethyl substituted dihydroorotic acid (DHO) analog belonging to the hexahydropyrimidine-2,6-dione class. Its structure comprises a saturated pyrimidine ring bearing carbonyl groups at positions 2 and 6, a carboxylic acid at position 4, and an ethyl substituent at N3.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 89985-44-4
Cat. No. B12922432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
CAS89985-44-4
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCCN1C(CC(=O)NC1=O)C(=O)O
InChIInChI=1S/C7H10N2O4/c1-2-9-4(6(11)12)3-5(10)8-7(9)13/h4H,2-3H2,1H3,(H,11,12)(H,8,10,13)
InChIKeyRNZHZCDCWKGSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic Acid (CAS 89985-44-4): Core Physicochemical & Structural Identity for Informed Procurement


3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 89985-44-4) is an N3-ethyl substituted dihydroorotic acid (DHO) analog belonging to the hexahydropyrimidine-2,6-dione class [1]. Its structure comprises a saturated pyrimidine ring bearing carbonyl groups at positions 2 and 6, a carboxylic acid at position 4, and an ethyl substituent at N3. The compound has a molecular weight of 186.17 g/mol, a computed XLogP3-AA of -1, and two hydrogen bond donor sites [1]. It is supplied as a racemic mixture (one undefined stereocenter) for research use.

Why Dihydroorotic Acid or Unsubstituted Analogs Cannot Replace 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic Acid in Specialized Research


The N3-ethyl substituent fundamentally alters the compound's physicochemical and molecular recognition profile relative to the parent dihydroorotic acid and other in-class analogs. The ethyl group eliminates one hydrogen bond donor (from 3 in DHO to 2 in the target), increases molecular weight by ~28 Da, and modulates calculated lipophilicity [1]. These changes directly affect binding interactions with enzymes such as dihydroorotate dehydrogenase (DHODH) and dihydroorotase—targets where minor N-alkyl substitutions are known to drastically alter substrate acceptance and inhibitory potency [2]. Consequently, substituting the target compound with dihydroorotic acid, orotic acid, or 5-fluoroorotic acid would yield non-equivalent biological readouts, synthetic outcomes, or analytical retention times, making direct substitution scientifically invalid without re-validation.

Quantitative Differentiation Evidence for 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Dihydroorotic Acid

The target compound possesses an N3-ethyl substituent, resulting in a molecular weight of 186.17 g/mol and a computed XLogP3-AA of -1, compared to the parent dihydroorotic acid (MW 158.11 g/mol, XLogP3-AA -1.3) [1][2]. The +28 Da mass increment and +0.3 log unit lipophilicity shift alter both chromatographic retention and predicted passive membrane permeability.

Physicochemical profiling Lipophilicity Bioavailability prediction

Hydrogen Bond Donor Count Reduction vs. Dihydroorotic Acid

N3-ethylation eliminates one hydrogen bond donor (HBD) relative to dihydroorotic acid, reducing the HBD count from 3 to 2 while maintaining 4 hydrogen bond acceptors [1][2]. This alters the compound's hydrogen bonding capacity, which is critical for interactions with enzymes like dihydroorotate dehydrogenase where the N3-H of DHO participates in key hydrogen bonding with active site residues.

Hydrogen bonding Target engagement Enzyme inhibition

N-Alkyl Substitution Effects on DHO-DH Substrate Acceptance: Class-Level Evidence

Miersch et al. demonstrated that structural modification of the dihydroorotate scaffold dramatically alters substrate acceptance by plant and animal dihydroorotate dehydrogenase (DHO-DH). While the parent dihydroorotic acid (DHO) served as the control (100% relative dehydrogenation), aza-substituted analogs showed only 13% conversion, and dihydrouracil and dihydrothymine showed 0% [1]. Although 3-ethyl-DHO was not explicitly tested, the data establish that even minor alterations to the pyrimidine ring abolishes or severely impairs DHO-DH substrate activity. N3-ethylation, by removing the N3-H essential for active-site hydrogen bonding, is predicted to similarly reduce or eliminate substrate activity, transforming the compound into a potential inhibitor rather than a substrate.

Dihydroorotate dehydrogenase Substrate specificity Pyrimidine metabolism

Availability as a Defined Chiral Building Block vs. Racemic Dihydroorotic Acid

Suzuki et al. (1989) demonstrated that optically pure 3-substituted dihydroorotic acids, including N3-alkyl derivatives, can be synthesized via N-alkylation of optically active benzyl or tert-butyl dihydroorotate, followed by deprotection [1]. While the commercial compound (89985-44-4) is supplied as a racemate, its structure is amenable to resolution or asymmetric synthesis, providing access to enantiomerically enriched forms that are not readily available for unsubstituted dihydroorotic acid without additional synthetic manipulation.

Chiral synthesis Building block Optical purity

Recommended Application Scenarios for 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Enzyme Inhibition Studies Targeting Dihydroorotate Dehydrogenase (DHODH) or Dihydroorotase

The reduced hydrogen bond donor count (2 vs. 3 in DHO) and N3-ethyl steric bulk of this compound [1] are expected to alter binding to DHODH and dihydroorotase active sites. Based on class-level evidence showing that pyrimidine ring modifications can convert substrates into inhibitors [2], this compound should be evaluated as a potential inhibitor scaffold rather than a substrate, making it relevant for anti-parasitic, immuno-oncology, or antibacterial drug discovery programs targeting pyrimidine biosynthesis.

Physicochemical Probe for Permeability and Transporter Studies

The +0.3 log unit increase in computed lipophilicity relative to dihydroorotic acid [1] makes this compound a useful tool for structure-permeability relationship (SPR) studies. It can serve as a more lipophilic comparator to DHO in Caco-2 or PAMPA permeability assays, helping to deconvolute the contribution of hydrogen bonding vs. lipophilicity in cellular uptake of pyrimidine analogs.

Chiral Building Block for Nucleoside and Peptidomimetic Synthesis

The established synthetic methodology for generating optically pure 3-substituted dihydroorotic acids [1] positions this compound as a versatile intermediate for constructing chiral N3-alkylated pyrimidine libraries. It is particularly suited for programs synthesizing thyrotropin-releasing hormone (TRH) mimetics, peptidomimetics containing pyrimidine scaffolds, or modified nucleoside analogs where N3-substitution modulates base-pairing or enzyme recognition.

Analytical Reference Standard for Metabolomics or Impurity Profiling

The distinct molecular weight (+28.06 Da vs. DHO) and predicted altered chromatographic retention due to increased lipophilicity [1] make this compound a valuable reference standard for LC-MS/MS methods designed to detect N-alkylated pyrimidine metabolites or process impurities in pharmaceutical preparations of DHO-pathway inhibitors such as brequinar, leflunomide, or teriflunomide.

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